|A-Secretase modulator 11 hydrochloride
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Overview
Description
A-Secretase modulator 11 (hydrochloride) is a potent, orally active compound known for its ability to modulate gamma-secretase activity. This compound has shown significant potential in reducing brain amyloid-beta 42 levels and rescuing cognitive deficits in Alzheimer’s disease model mice . It is primarily researched for its applications in Alzheimer’s disease treatment.
Preparation Methods
The synthesis of A-Secretase modulator 11 (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of organic reactions.
Step 2: Introduction of functional groups to enhance activity.
Step 3: Purification and conversion to the hydrochloride salt form for stability and solubility.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
A-Secretase modulator 11 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
A-Secretase modulator 11 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study gamma-secretase activity and its modulation.
Biology: Helps in understanding the biological pathways involved in amyloid-beta production and clearance.
Medicine: Shows potential in treating Alzheimer’s disease by reducing amyloid-beta levels and improving cognitive function.
Industry: Used in the development of new therapeutic agents targeting gamma-secretase.
Mechanism of Action
The mechanism of action of A-Secretase modulator 11 (hydrochloride) involves the modulation of gamma-secretase activity. Gamma-secretase is an intramembrane aspartyl protease that cleaves amyloid precursor protein to produce amyloid-beta peptides . By modulating this activity, A-Secretase modulator 11 (hydrochloride) reduces the production of amyloidogenic amyloid-beta 42, thereby preventing the formation of amyloid plaques associated with Alzheimer’s disease .
Comparison with Similar Compounds
A-Secretase modulator 11 (hydrochloride) is compared with other gamma-secretase modulators, such as:
Ibuprofen: A non-steroidal anti-inflammatory drug that also modulates gamma-secretase activity but with lower potency.
Indomethacin: Another NSAID with gamma-secretase modulating properties.
Sulindac sulfide: Known for its selective reduction of amyloid-beta 42 levels.
What sets A-Secretase modulator 11 (hydrochloride) apart is its higher potency and specificity in reducing amyloid-beta 42 levels, making it a promising candidate for Alzheimer’s disease treatment .
Properties
Molecular Formula |
C28H23ClF2N4O2 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H22F2N4O2.ClH/c1-17-26(20-9-12-24(32-15-20)28(35)31-2)34-13-3-4-25(27(34)33-17)36-16-21-6-5-19(14-23(21)30)18-7-10-22(29)11-8-18;/h3-15H,16H2,1-2H3,(H,31,35);1H |
InChI Key |
LKXRSVMSDSUZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=C(C=C(C=C3)C4=CC=C(C=C4)F)F)C5=CN=C(C=C5)C(=O)NC.Cl |
Origin of Product |
United States |
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